

Spectroscopic data of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

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Compound of Interest

Compound Name: 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

Cat. No.: B016106

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An in-depth analysis of the spectroscopic data for **3-tert-Butylsulfanyl-pyridine-2-carbonitrile** reveals key structural features and provides a basis for its characterization. This technical guide presents a summary of available spectroscopic data, outlines a plausible experimental protocol for its synthesis, and offers visualizations to clarify the experimental workflow. While a complete, published set of spectral data from a single source is not readily available in the public domain, this guide synthesizes information from commercial suppliers and analogous chemical structures to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties

Basic physical and chemical properties of **3-tert-Butylsulfanyl-pyridine-2-carbonitrile** are summarized in Table 1. This data is crucial for handling, storage, and experimental design.

Table 1: Physicochemical Data of **3-tert-Butylsulfanyl-pyridine-2-carbonitrile**

Property	Value
Molecular Formula	C ₁₀ H ₁₂ N ₂ S
Molecular Weight	192.28 g/mol
CAS Number	178811-40-0
Appearance	Solid
Melting Point	38.3-38.6 °C
Boiling Point	322.7 °C at 760 mmHg
Density	1.11 g/cm ³
Solubility	Dichloromethane, Ethyl Acetate

Spectroscopic Data

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of **3-tert-Butylsulfanyl-pyridine-2-carbonitrile**. The expected spectral data, based on its chemical structure, are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule, with characteristic shifts for the pyridine ring carbons, the nitrile carbon, and the carbons of the tert-butyl group.

Note: Experimentally obtained NMR data for this specific compound is not publicly available. The expected chemical shifts are based on computational predictions and analysis of similar structures.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)
C≡N (Nitrile)	~2220-2240
C-H (Aromatic)	~3000-3100
C-H (Aliphatic)	~2850-3000
C=C, C=N (Pyridine ring)	~1400-1600
C-S	~600-800

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak $[M]^+$ would be observed at m/z 192.28. Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments of the pyridine ring.

Experimental Protocols

While a specific, detailed synthesis protocol for **3-tert-Butylsulfanyl-pyridine-2-carbonitrile** is not widely published, a plausible synthetic route can be devised based on common organic chemistry reactions. A potential method involves the nucleophilic aromatic substitution of a suitable pyridine precursor.

Proposed Synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

Reaction: 3-Halo-pyridine-2-carbonitrile with sodium tert-butylthiolate.

Reagents and Materials:

- 3-Bromo-pyridine-2-carbonitrile (or 3-Chloro-pyridine-2-carbonitrile)
- Sodium tert-butylthiolate (can be prepared in situ from tert-butylthiol and a strong base like sodium hydride)

- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
- Inert atmosphere (e.g., Nitrogen or Argon)

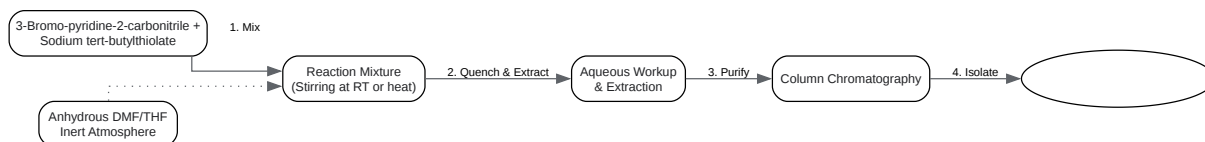
Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve 3-bromo-pyridine-2-carbonitrile in the chosen anhydrous solvent.
- Add sodium tert-butylthiolate to the solution portion-wise at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **3-tert-Butylsulfanyl-pyridine-2-carbonitrile**.

Characterization: The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined above (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry).

Visualizations

To further clarify the proposed experimental workflow, a diagram generated using Graphviz is provided below.



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Caption: Proposed synthesis workflow for **3-tert-Butylsulfanyl-pyridine-2-carbonitrile**.

Disclaimer: The provided spectroscopic data and experimental protocol are based on chemical principles and data for analogous compounds. Experimental validation is required for confirmation.

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